(Aminomethyl)boronic acid

Vue d'ensemble

Description

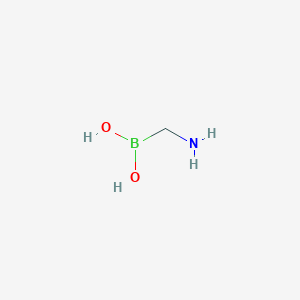

(Aminomethyl)boronic acid is an organoboron compound characterized by the presence of an aminomethyl group attached to a boronic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (aminomethyl)boronic acid typically involves the reaction of an aminomethyl precursor with a boronic acid derivative. One common method is the alkylation of secondary amines with (bromomethyl)phenylboronic acid . This reaction can be performed under both solid-phase and solution-phase conditions, with the latter often providing higher yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: (Aminomethyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to boranes.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenated compounds and strong bases are typical reagents.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted aminomethyl derivatives.

Applications De Recherche Scientifique

Sensing Applications

(Aminomethyl)boronic acid is primarily utilized in sensing applications due to its ability to form reversible covalent bonds with diols. This property enables the detection of various biomolecules, including sugars and neurotransmitters.

- Fluorescent Sensors : Boronic acids can be incorporated into fluorescent sensors for the detection of saccharides. For instance, a study demonstrated that a fluorescent receptor targeting monosaccharides exhibited enhanced fluorescence upon forming a boronate ester with diols, indicating successful binding .

- Electrochemical Sensors : The compound has been employed in electrochemical sensors where its affinity for diols can be modulated by applying an electric potential. This allows for sensitive detection of analytes in complex biological samples .

Bioconjugation and Drug Delivery

The incorporation of this compound into peptides and proteins enhances their binding properties and stability.

- Peptide Functionalization : Recent methodologies have been developed to functionalize synthetic peptides with this compound. These methods increase the yield and specificity of peptide synthesis, facilitating the creation of peptide libraries for drug discovery .

- Targeted Drug Delivery : Due to its ability to bind selectively to glycoproteins, this compound is being explored for targeted drug delivery systems. It can enhance the therapeutic efficacy of drugs by ensuring they are delivered to specific tissues or cells that overexpress certain glycoproteins .

Separation Techniques

This compound is also significant in separation technologies, particularly in the isolation of glycoproteins and other biomolecules.

- Magnetic Nanoparticles : Research has shown that aminophenylboronic acid-functionalized magnetic nanoparticles can selectively capture glycoproteins from complex mixtures. This method has been applied successfully to isolate glycopeptides from biological samples like egg whites .

- Chromatographic Methods : The compound's ability to interact with diol-containing molecules makes it useful in chromatographic techniques for the separation and analysis of saccharides and other biomolecules .

Molecular Recognition

The unique properties of this compound allow it to act as a molecular recognition element in various biochemical applications.

- Enzyme Inhibition : The compound has been studied as a potential enzyme inhibitor, particularly in pathways involving glycosylation. Its ability to form stable complexes with diols can disrupt normal enzymatic functions, making it a candidate for therapeutic interventions .

- Smart Materials : this compound is integrated into smart materials that respond to environmental stimuli. These materials can change their properties based on the presence of specific biomolecules, enabling applications in drug delivery and biosensing .

Case Studies

Mécanisme D'action

The mechanism of action of (aminomethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group acts as an electron-deficient center, facilitating interactions with electron-rich species.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- Methylboronic acid

- (Bromomethyl)phenylboronic acid

Comparison: (Aminomethyl)boronic acid is unique due to the presence of the aminomethyl group, which enhances its reactivity and binding affinity compared to other boronic acids . This makes it particularly useful in applications requiring strong and specific interactions with target molecules.

Activité Biologique

(Aminomethyl)boronic acid, specifically the compound 2-(aminomethyl)phenylboronic acid, is an organoboron compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring with an amino group. This unique structure allows it to interact with various biological targets, making it a valuable compound in drug development.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It functions primarily as a proteasome inhibitor, which disrupts protein degradation pathways essential for cancer cell survival. By inhibiting the proteasome, the compound can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U266 (multiple myeloma), with IC50 values indicating potent activity .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it possesses strong free radical scavenging capabilities, which are crucial for mitigating oxidative stress-related damage in cells.

- Data Table: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | CUPRAC A0.5 (µg/mL) |

|---|---|---|

| This compound | 0.14 ± 0.01 | 1.73 ± 0.16 |

| Quercetin | 0.11 ± 0.01 | Not applicable |

3. Enzyme Inhibition

This compound demonstrates significant inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases.

- Enzyme Activity Data

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through the boron atom. This property is exploited in various biological applications, including:

- Proteasome Inhibition : The compound binds to the active site of the proteasome, preventing substrate degradation and leading to cell cycle arrest.

- Antioxidant Mechanism : It scavenges free radicals through electron donation, thus protecting cellular components from oxidative damage.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new proteasome inhibitors.

- Neuroprotection : Due to its enzyme inhibition properties.

- Antioxidant Supplements : For protecting against oxidative stress.

Propriétés

IUPAC Name |

aminomethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6BNO2/c3-1-2(4)5/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQHMCGMRVENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727481 | |

| Record name | (Aminomethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93361-16-1 | |

| Record name | (Aminomethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.